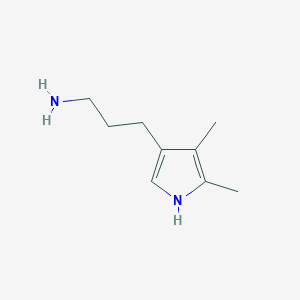

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine

Description

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is a secondary amine featuring a pyrrole ring substituted with methyl groups at the 4- and 5-positions. The following analysis focuses on comparisons with structurally related compounds to infer its characteristics.

Properties

IUPAC Name |

3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFQXGFCHVDBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368119-38-3 | |

| Record name | 3-(4,5-dimethyl-1H-pyrrol-3-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine typically involves the condensation of a suitable pyrrole precursor with a propan-1-amine derivative. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine compounds, and various substituted pyrrole derivatives .

Scientific Research Applications

Potential Applications Based on Structural Similarities and Functional Groups

- Synthesis of Heterocyclic Compounds: The presence of a pyrrole ring and an amine group makes it a versatile building block for synthesizing more complex heterocyclic compounds .

- Pharmaceutical Research: Pyrrole derivatives have demonstrated biological activities and are found in various pharmaceuticals . The compound could be a starting point for developing novel drugs.

- Bcl-2 and Bcl-xL Inhibitors: The pyrrole core structure is present in small-molecule inhibitors of Bcl-2 and Bcl-xL, which are attractive cancer therapeutic targets .

Structural Information

- Molecular Formula:

- SMILES Notation: CC1=C(NC=C1CCCN)C

- InChI: InChI=1S/C9H16N2/c1-7-8(2)11-6-9(7)4-3-5-10/h6,11H,3-5,10H2,1-2H3

Predicted Collision Cross Section

The following table displays the predicted collision cross sections for different adducts of this compound :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 153.13863 | 134.5 |

| $$M+Na]+ | 175.12057 | 144.8 |

| $$M+NH4]+ | 170.16517 | 142.5 |

| $$M+K]+ | 191.09451 | 140.6 |

| $$M-H]- | 151.12407 | 135.7 |

| $$M+Na-2H]- | 173.10602 | 139.0 |

| $$M]+ | 152.13080 | 136.0 |

| $$M]- | 152.13190 | 136.0 |

Further Research

Further research is necessary to explore the specific applications of this compound. This could involve:

- Synthesizing derivatives and testing their biological activity.

- Investigating its potential as a building block in material science.

- Examining its role in chemical reactions and catalysis.

Cautionary Note

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

The target compound’s pyrrole ring distinguishes it from analogs with pyrazole, pyrazine, or imidazole cores. Key differences include:

- Electronic properties : Pyrrole is an electron-rich aromatic system, enabling electrophilic substitution, whereas pyrazole () and pyrazine () are more electron-deficient, altering reactivity and intermolecular interactions.

- Substituent effects : The 4,5-dimethyl groups on the pyrrole may enhance steric hindrance compared to nitro () or chloro () substituents in pyrazole derivatives.

Physicochemical Properties

A comparison of predicted or experimental properties from analogous compounds is summarized below:

*Estimated pKa based on analogous amines. †Calculated from molecular formula C8H12N2.

Biological Activity

3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine is a pyrrole derivative characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrrole ring and a propan-1-amine group at the 3 position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate enzyme activity or receptor binding, influencing various biological pathways. For instance, it has been suggested that this compound may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines. For example, preliminary structure-activity relationship studies indicate that modifications in the pyrrole structure can significantly affect antiproliferative activity. Compounds similar to this compound have been reported to exhibit submicromolar antiproliferative activity and good metabolic stability .

Antimicrobial Properties

Pyrrole derivatives are also noted for their antimicrobial properties. Research indicates that compounds with similar structural features can demonstrate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various pyrrole derivatives, including this compound, using human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives led to a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of pyrrole derivatives against common pathogens. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Data Table: Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| This compound | Anticancer | A549 (lung adenocarcinoma) | Submicromolar |

| Similar Pyrrole Derivative | Antibacterial | Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Another Pyrrole Analog | Anticancer | MIA PaCa-2 (pancreatic cancer) | IC50 not specified |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(4,5-Dimethyl-1H-pyrrol-3-yl)propan-1-amine and its analogs?

- Methodology : Use coupling reactions between carboxylic acid derivatives (e.g., oxazole-4-carboxylic acids) and propan-1-amine analogs. For example, amide bond formation via HATU-mediated coupling in DMF or ACN under inert conditions, followed by purification via flash chromatography and HPLC validation (purity >95%) .

- Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (room temperature to 60°C) to minimize side products. Use triethylamine (TEA) as a base for deprotonation .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- NMR Analysis : Use and NMR to confirm substituent positions and amine functionality. For example, characteristic shifts for pyrrole protons appear at δ 6.2–6.8 ppm, while amine protons may appear broad near δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., CHN: 179.25 g/mol) .

- X-ray Crystallography : For crystalline derivatives, use SHELX programs (SHELXL/SHELXS) to resolve bond lengths and angles, critical for validating stereochemistry .

Q. What are the key stability and storage conditions for this compound?

- Methodology : Store under inert atmosphere (N or Ar) at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers. Monitor stability via periodic HPLC analysis (e.g., 95% purity threshold over 6 months) .

Advanced Research Questions

Q. How can the selectivity of this compound derivatives be optimized for biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the pyrrole substituents (e.g., introduce halogens or electron-withdrawing groups) to enhance binding affinity. For example, iodination at the 4-position of the pyrrole ring improves target engagement .

- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites. Validate with competitive binding assays .

Q. What experimental approaches are suitable for assessing the compound’s pharmacokinetics and brain exposure in vivo?

- Methodology :

- Radiolabeling : Synthesize -labeled analogs (e.g., via nucleophilic substitution) for PET imaging. Compare brain uptake and clearance rates in rodent models, as seen with similar propan-1-amine radiotracers .

- LC-MS/MS Quantification : Measure plasma and tissue concentrations post-administration. Use deuterated internal standards to improve accuracy .

- Critical Parameter : Optimize logP values (target 2–3) to balance blood-brain barrier penetration and metabolic stability .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies?

- Methodology :

- Co-Crystallization : Use fragment-based approaches with co-crystallants (e.g., PEG 3350) or target proteins. Adjust pH (5.5–7.5) to enhance lattice formation .

- Cryoprotection : Soak crystals in glycerol or ethylene glycol solutions before flash-cooling in liquid nitrogen .

Q. What strategies mitigate toxicity risks during large-scale synthesis or handling?

- Methodology :

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and closed systems to avoid inhalation or dermal exposure. Refer to SDS guidelines for acute toxicity (Category 4) and skin corrosion risks .

- Waste Management : Neutralize amine-containing waste with acetic acid before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.